molecular formula C12H12N4O2 B604554 N'-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1284273-99-9

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Katalognummer: B604554
CAS-Nummer: 1284273-99-9
Molekulargewicht: 244.25g/mol
InChI-Schlüssel: DQBLABQKAUBDFN-NTUHNPAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Eigenschaften

CAS-Nummer

1284273-99-9

Molekularformel

C12H12N4O2

Molekulargewicht

244.25g/mol

IUPAC-Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O2/c1-8-6-11(15-14-8)12(18)16-13-7-9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H,14,15)(H,16,18)/b13-7+

InChI-Schlüssel

DQBLABQKAUBDFN-NTUHNPAUSA-N

SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves the reaction of 4-hydroxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of ethanol as a solvent. The reaction is typically carried out under reflux conditions for several hours until the product precipitates out . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

    Condensation: It can participate in condensation reactions with other carbonyl compounds to form more complex structures.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetic acid, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its biological activity.

    Medicine: Research is ongoing to explore its pharmacological properties, including its potential as an anti-cancer and anti-inflammatory agent.

    Industry: It is used in the synthesis of other complex organic compounds and materials.

Wirkmechanismus

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. The hydrazone moiety is crucial for its activity, as it can undergo tautomerization and form hydrogen bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to N’-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide include:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.